

2-Chlorothiazole-5-carbonitrile CAS number

51640-36-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorothiazole-5-carbonitrile

Cat. No.: B1363308

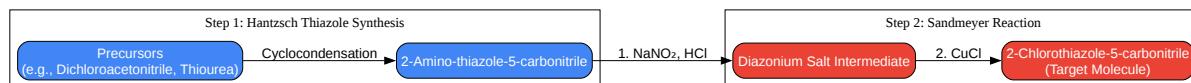
[Get Quote](#)

Core Characteristics and Physicochemical Properties

2-Chlorothiazole-5-carbonitrile is a stable, solid organic compound valued for its specific arrangement of reactive sites. The thiazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of a chloro-substituent at the 2-position and a nitrile group at the 5-position makes this molecule a versatile intermediate.^{[1][2]} The electron-withdrawing nature of both the ring nitrogen and the nitrile group significantly activates the C2-chloro group for nucleophilic aromatic substitution (SNAr), which is the cornerstone of its synthetic utility.^[3]

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	51640-36-9	[4][5]
Molecular Formula	C ₄ HCIN ₂ S	[4][5]
Molecular Weight	144.58 g/mol	[4][5]
Appearance	Solid	[4]
Melting Point	47-57 °C	[4][5][6]
Boiling Point	~291.1 °C (at 760 mmHg)	[4][6]
Flash Point	~104.4 °C	[4][5]
SMILES	Clc1ncc(s1)C#N	[5]
InChI Key	BAFLVXULMMAKMM- UHFFFAOYSA-N	[4][5]


Visualization: Molecular Structure

Caption: 2D structure of **2-Chlorothiazole-5-carbonitrile**.

Synthesis Pathway: A Validated Approach

While direct, peer-reviewed synthesis protocols for **2-Chlorothiazole-5-carbonitrile** are not abundant, a robust and logical pathway can be constructed from established chemical transformations documented in patent literature and review articles. The most reliable method involves a two-step sequence starting from known precursors: the formation of the 2-aminothiazole core, followed by a Sandmeyer-type reaction to install the chloro group.

Visualization: Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Chlorothiazole-5-carbonitrile**.

Protocol 1: Synthesis of Precursor 2-Amino-thiazole-5-carbonitrile

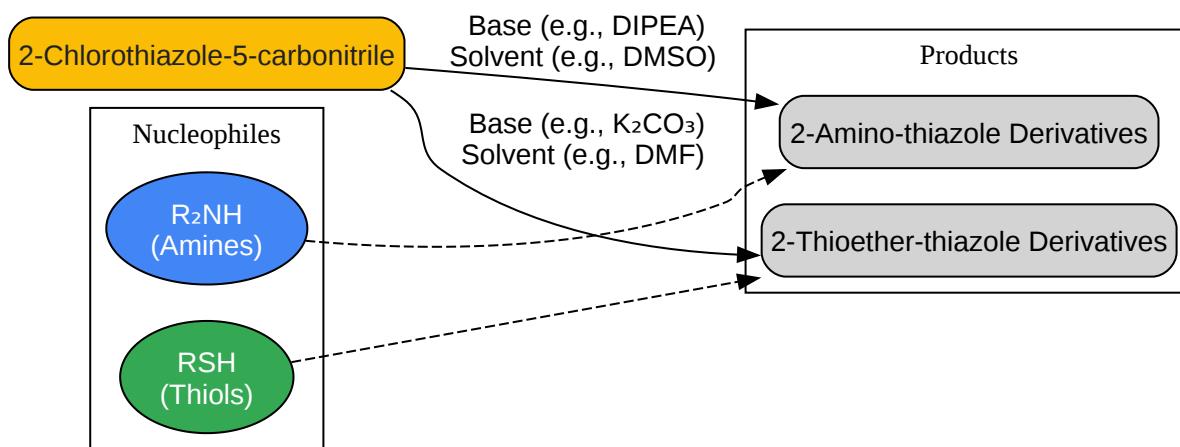
This protocol is adapted from procedures described in the synthesis of kinase inhibitors.^{[5][7]} It relies on the classical Hantzsch thiazole synthesis.

- **Rationale:** This reaction efficiently constructs the desired thiazole ring system from readily available acyclic precursors. Dichloroacetonitrile serves as the α -halocarbonyl equivalent, and thiourea provides the N-C-S backbone.
- **Step-by-Step Methodology:**
 - **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
 - **Reagent Addition:** Charge the flask with N,N-Dimethylformamide (DMF). Add 2-amino-thiazole-5-carbonitrile (1.0 eq) and 4,6-dichloro-2-methylthiopyrimidine (1.0 eq).
 - **Base Addition:** Add tribasic potassium phosphate (K_3PO_4) (1.0-1.2 eq) to the mixture. The base is crucial for facilitating the condensation and neutralizing the HCl generated in situ.
 - **Reaction Conditions:** Heat the reaction mixture to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
 - **Work-up and Isolation:** a. Cool the reaction to room temperature and remove the solvent under reduced pressure. b. Dissolve the residue in water. c. Acidify the aqueous solution with concentrated HCl to a pH of 4-5. This protonates the product, causing it to precipitate. d. Isolate the resulting solid by vacuum filtration. e. Wash the solid sequentially with water and diethyl ether to remove residual salts and organic impurities. f. Dry the purified 2-amino-thiazole-5-carbonitrile under vacuum.

Protocol 2: Sandmeyer Reaction to 2-Chlorothiazole-5-carbonitrile

This is a standard, reliable method for converting an aromatic amine to a chloride.[\[8\]](#)[\[9\]](#)

- Rationale: The amino group is not a good leaving group. Diazotization converts it into an excellent leaving group (N_2 gas), allowing for substitution with a chloride ion, typically delivered from a copper(I) chloride catalyst.
- Step-by-Step Methodology:
 - Diazotization: a. Suspend 2-amino-thiazole-5-carbonitrile (1.0 eq) in an aqueous solution of hydrochloric acid (~6 M) at 0-5 °C in an ice bath. b. Prepare a solution of sodium nitrite ($NaNO_2$) (1.1 eq) in cold water. c. Add the sodium nitrite solution dropwise to the thiazole suspension, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
 - Chloride Displacement: a. In a separate flask, prepare a solution of copper(I) chloride ($CuCl$) (1.2 eq) in concentrated HCl at 0-5 °C. b. Add the cold diazonium salt solution slowly to the $CuCl$ solution. Vigorous evolution of N_2 gas will be observed. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
 - Work-up and Isolation: a. Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). b. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the crude **2-Chlorothiazole-5-carbonitrile** by column chromatography on silica gel or by recrystallization.


Core Reactivity and Synthetic Protocols

The utility of **2-Chlorothiazole-5-carbonitrile** stems from two primary reactive handles: the C2-chloride and the C5-nitrile.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-Cl bond is the primary site of reaction. It is readily displaced by a variety of nitrogen, sulfur, and oxygen nucleophiles.

Visualization: SNAr Reactivity Workflow

[Click to download full resolution via product page](#)

Caption: Common SNAr reactions of **2-Chlorothiazole-5-carbonitrile**.

This protocol is a composite based on methods for synthesizing KIT, JAK, and ACC inhibitors.
[2][8][10]

- Rationale: A non-nucleophilic organic base (like DIPEA) or an inorganic base (like NaOtBu) is used to deprotonate the amine nucleophile or scavenge the HCl byproduct without competing in the substitution reaction. Polar aprotic solvents like DMSO or DME are ideal for SNAr as they solvate the cation but leave the nucleophile highly reactive.
- Step-by-Step Methodology:

- Reaction Setup: To a dry reaction vial, add **2-Chlorothiazole-5-carbonitrile** (1.0 eq), the desired amine nucleophile (1.0-1.2 eq), and a suitable base (e.g., DIPEA, 2.0-3.0 eq, or NaOtBu, 1.1 eq).
- Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMSO, DMA, or DME).
- Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.
- Reaction Conditions: Seal the vial and heat the mixture to the required temperature (typically 85-100 °C) for 3-16 hours. Monitor progress by LC-MS.
- Work-up: a. Cool the reaction mixture to room temperature. b. If using an organic base, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the solvent and excess base. c. If using an inorganic base, the reaction can be filtered to remove salts before aqueous work-up. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purification: Purify the crude product via silica gel column chromatography or preparative HPLC.

This procedure is adapted from the synthesis of Lysyl Oxidase (LOX) inhibitors.

- Rationale: A mild inorganic base like potassium carbonate is sufficient to deprotonate the thiol, forming a potent thiolate nucleophile. DMF is an excellent solvent for this transformation.
- Step-by-Step Methodology:
 - Reaction Setup: Combine **2-Chlorothiazole-5-carbonitrile** (1.0 eq), the thiol nucleophile (1.0 eq), and potassium carbonate (K₂CO₃) (1.2-1.5 eq) in DMF.
 - Reaction Conditions: Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
 - Work-up: Cool the reaction, pour it into water, and extract with ethyl acetate.

- Purification: Wash the combined organic extracts with water and brine, dry over Na_2SO_4 , concentrate, and purify by column chromatography.

B. Transformations of the C5-Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other important groups. The following protocols are based on established methods for nitrile reactivity on related heterocyclic systems.

- **Rationale:** Strong acidic or basic conditions with heat can fully hydrolyze the nitrile, first to a primary amide intermediate and then to the corresponding carboxylic acid.
- **Step-by-Step Methodology:**
 - **Setup:** In a round-bottom flask, suspend the 2-substituted-thiazole-5-carbonitrile (obtained from a previous step) in a 6 M aqueous HCl solution or a 20% aqueous NaOH solution.
 - **Conditions:** Heat the mixture to reflux (approx. 100-110 °C) for several hours until LC-MS analysis indicates complete conversion.
 - **Work-up (Acidic Hydrolysis):** Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product at its isoelectric point. Filter, wash with cold water, and dry.
 - **Work-up (Basic Hydrolysis):** Cool the solution and acidify with HCl to a pH of 2-3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry.
- **Rationale:** Strong reducing agents like Lithium Aluminum Hydride (LiAlH_4) are required to reduce the stable carbon-nitrogen triple bond to a primary amine (aminomethyl group).
- **Step-by-Step Methodology:**
 - **Setup:** In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH_4 (2.0-3.0 eq) in an anhydrous ether solvent like THF at 0 °C.
 - **Addition:** Dissolve the 2-substituted-thiazole-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH_4 suspension.

- Conditions: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
- Quenching (Fieser workup): Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
- Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude aminomethyl product.

Case Studies in Drug Discovery

2-Chlorothiazole-5-carbonitrile has been instrumental in the development of several classes of therapeutic agents.

Data Presentation: Applications in Medicinal Chemistry

Therapeutic Target	Disease Area	Example Reference(s)	Role of 2-Chlorothiazole-5-carbonitrile
Janus Kinase (JAK)	Autoimmune Diseases	US8987268B2[2], WO2011028864A1[4]	Electrophilic core for SNAr with amine-bearing fragments.
Acetyl-CoA Carboxylase (ACC)	Metabolic Syndrome	CA2641734A1[8]	Electrophile for reaction with a piperidine nucleophile.
Lysyl Oxidase (LOX)	Cancer (Metastasis)	Anti-metastatic Inhibitors of Lysyl Oxidase	Electrophile for SNAr with thiol nucleophiles.
KIT Kinase	Cancer	WO2024029489A1[10]	Electrophilic core for building kinase inhibitors.

Safety, Handling, and Storage

Proper handling of **2-Chlorothiazole-5-carbonitrile** is essential due to its hazard profile.

- Hazard Profile: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318). It is an irritant.[\[4\]](#)[\[5\]](#)
- Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
- Handling Protocol:
 - Ensure an eyewash station and safety shower are immediately accessible.
 - Avoid creating dust when weighing or transferring the solid.
 - In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - In case of ingestion, call a poison center or doctor if you feel unwell. Rinse mouth.
- Storage: Store in a tightly sealed container at -20 °C. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

Conclusion

2-Chlorothiazole-5-carbonitrile is a high-value synthetic intermediate whose utility is defined by its predictable and versatile reactivity. A deep understanding of its core properties, logical synthesis pathways, and established reaction protocols enables chemists to efficiently leverage this building block in the design and execution of complex synthetic campaigns. Its proven application in the development of inhibitors for critical disease targets like JAK, ACC, and LOX underscores its continued importance in the fields of medicinal and agricultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3034-52-4 | 2-Chlorothiazole | Chlorides | Ambeed.com [ambeed.com]
- 2. US8987268B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]
- 3. WO2011028864A1 - Jak2 inhibitors and their use for the treatment of myeloproliferative diseases and cancer - Google Patents [patents.google.com]
- 4. WO2011034907A2 - Protein kinase conjugates and inhibitors - Google Patents [patents.google.com]
- 5. 1452-16-0 | 2-Cyanothiazole | Nitriles | Ambeed.com [ambeed.com]
- 6. AU2010295690A1 - Protein kinase conjugates and inhibitors - Google Patents [patents.google.com]
- 7. CA2641734A1 - Acetyl-coa carboxylase (acc) inhibitors and their use in diabetes, obesity and metabolic syndrome - Google Patents [patents.google.com]
- 8. ambeed.com [ambeed.com]
- 9. WO2024029489A1 - Kit inhibitors, compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]
- 10. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chlorothiazole-5-carbonitrile CAS number 51640-36-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1363308#2-chlorothiazole-5-carbonitrile-cas-number-51640-36-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com